molecular formula C21H27N3O5S2 B6573800 N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)-2-methylpropanamide CAS No. 946297-25-2

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)-2-methylpropanamide

Cat. No.: B6573800
CAS No.: 946297-25-2
M. Wt: 465.6 g/mol
InChI Key: XHZNUHLVKVBGBQ-UHFFFAOYSA-N
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Description

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)-2-methylpropanamide is a sophisticated compound known for its utility in various chemical and biological applications. Its intricate structure features an ethanesulfonyl group, a tetrahydroquinoline moiety, a sulfonamide linkage, and a 2-methylpropanamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)-2-methylpropanamide typically involves a multi-step procedure:

  • Step 1: : Synthesis of 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline.

    • Reactants: : 1,2,3,4-tetrahydroquinoline and ethanesulfonyl chloride.

    • Conditions: : Anhydrous conditions, typically in the presence of a base such as triethylamine at low temperatures.

  • Step 2: : Formation of the sulfonamide linkage.

    • Reactants: : 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline and 4-aminophenyl sulfone.

    • Conditions: : Typically performed in a polar solvent like dimethylformamide (DMF) under mild heating.

  • Step 3: : Attachment of the 2-methylpropanamide group.

    • Reactants: : The intermediate product from Step 2 and 2-methylpropanoic anhydride.

    • Conditions: : Conducted in an inert atmosphere, often using a catalyst such as 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation.

Industrial Production Methods

On an industrial scale, these reactions are optimized for yield, purity, and efficiency. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatographic methods are employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)-2-methylpropanamide can undergo various chemical reactions including:

  • Oxidation: : The ethanesulfonyl group can be oxidized further to sulfoxides or sulfones using agents like hydrogen peroxide.

  • Reduction: : The quinoline moiety can be reduced to its corresponding tetrahydroquinoline derivatives using hydrogenation catalysts.

  • Substitution: : The sulfonamide and amide groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents include oxidizing agents such as hydrogen peroxide, reducing agents like palladium on carbon (Pd/C) for hydrogenation, and nucleophiles for substitution reactions. Reactions are typically conducted in solvents like DMF, dichloromethane (DCM), or methanol, depending on the desired transformation.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, reduced quinoline derivatives, and various substituted sulfonamides and amides, which retain the core structure of the compound.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)-2-methylpropanamide is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

Biologically, it serves as a probe molecule for studying sulfonamide drug interactions and the activity of amide-containing bioactive compounds. Its ability to form stable complexes with various biological targets makes it valuable in biochemical research.

Medicine

Medically, derivatives of this compound have shown potential as inhibitors of enzymes involved in disease pathways, particularly those related to cancer and inflammatory diseases. Research is ongoing to explore its full therapeutic potential.

Industry

Industrially, the compound is employed in the manufacture of specialty chemicals, including advanced polymers and materials with specific desired properties.

Mechanism of Action

The mechanism of action of N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)-2-methylpropanamide involves interactions with molecular targets such as enzymes and receptors. Its sulfonamide and amide groups enable it to form strong hydrogen bonds and electrostatic interactions with active sites, inhibiting or modulating their activity. This can interfere with biochemical pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide and amide derivatives such as:

  • N-(4-aminophenyl)-2-methylpropanamide: : Lacks the ethanesulfonyl-quinoline moiety, leading to different chemical and biological properties.

  • 4-(1-ethanesulfonyl)-1,2,3,4-tetrahydroquinoline sulfonamide: : Lacks the 2-methylpropanamide group.

  • N-(4-{[1-benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)-2-methylpropanamide: : Similar, but with a benzenesulfonyl group instead of ethanesulfonyl, leading to variations in its chemical reactivity and biological activity.

Uniqueness

What sets N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)-2-methylpropanamide apart is its specific combination of functional groups, which endows it with a distinct reactivity profile and a broad spectrum of potential applications in science and industry. This unique structure allows for specific interactions with biological targets, making it a molecule of interest in both fundamental and applied research.

Properties

IUPAC Name

N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-4-30(26,27)24-13-5-6-16-14-18(9-12-20(16)24)23-31(28,29)19-10-7-17(8-11-19)22-21(25)15(2)3/h7-12,14-15,23H,4-6,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZNUHLVKVBGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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